molecular formula C11H17NO3 B2756238 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol CAS No. 40171-89-9

2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol

Cat. No. B2756238
CAS RN: 40171-89-9
M. Wt: 211.261
InChI Key: KPLYXEDOBUIZRG-UHFFFAOYSA-N
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Description

“2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol” is a chemical compound with the CAS Number: 40171-89-9 . It has a molecular weight of 211.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,4-dimethoxyphenyl group attached to a methylaminoethanol moiety . This suggests that it might have interesting chemical properties due to the presence of both ether and amino functional groups.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Analytical Identification and Synthesis

Research has focused on the analytical identification and synthesis of similar compounds, demonstrating their relevance in chemical synthesis and analytical chemistry. For instance, the identification and synthesis of bk-2C-B, a compound related to "2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol," has been detailed through various analytical techniques including NMR, GC-MS, and LC, highlighting its potential psychoactive effects and the importance of accurate characterization for safety and regulatory purposes (Power et al., 2015).

Interaction with DNA

Another area of interest is the interaction of these compounds with biological molecules. Studies on novel Schiff base ligands derived from similar structures have shown DNA binding activity, which is crucial for understanding their potential therapeutic applications and mechanisms of action. Such interactions are key for drug design and the development of new therapeutics (Kurt et al., 2020).

Photopolymerization

Compounds bearing similarity to "2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol" have been explored for their utility in photopolymerization processes. A study on nitroxide-mediated photopolymerization presents a compound that decomposes under UV irradiation to generate radicals, a process critical for developing new materials and coatings with specific properties (Guillaneuf et al., 2010).

Neurochemical Pharmacology

The neurochemical pharmacology of related psychoactive compounds has been extensively studied to understand their effects on serotonin receptors. Such research sheds light on the potential therapeutic uses of these compounds in treating disorders related to neurotransmitter function (Elmore et al., 2018).

Flavor Chemistry

In flavor chemistry, interactions between amino acids and carbonyl compounds have been investigated to understand the formation of flavor components in foods, a study relevant to food science and the development of food flavors (Griffith & Hammond, 1989).

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These suggest that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-9(8-12-5-6-13)11(7-10)15-2/h3-4,7,12-13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLYXEDOBUIZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40171-89-9
Record name 2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-ol
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